molecular formula C14H7ClF3N3O B11781133 5-(2-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

5-(2-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B11781133
M. Wt: 325.67 g/mol
InChI Key: AKYZWJOARLHIBL-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and diverse biological activities. The incorporation of the chloropyridinyl and trifluoromethylphenyl groups further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid hydrazide with 4-(trifluoromethyl)benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted pyridinyl-oxadiazole derivatives.

Scientific Research Applications

5-(2-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-(2-Chloropyridin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity.

    5-(2-Chloropyridin-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole:

Uniqueness

The presence of both the chloropyridinyl and trifluoromethylphenyl groups in 5-(2-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole imparts unique chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloropyridinyl group contributes to its reactivity and potential for further functionalization.

Properties

Molecular Formula

C14H7ClF3N3O

Molecular Weight

325.67 g/mol

IUPAC Name

5-(2-chloropyridin-3-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H7ClF3N3O/c15-11-10(2-1-7-19-11)13-20-12(21-22-13)8-3-5-9(6-4-8)14(16,17)18/h1-7H

InChI Key

AKYZWJOARLHIBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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